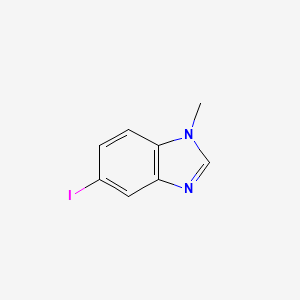

5-iodo-1-methyl-1H-1,3-benzodiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICFHKVMTDTBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705262-59-5 | |

| Record name | 5-iodo-1-methyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Iodo 1 Methyl 1h 1,3 Benzodiazole

De Novo Synthetic Routes to the 1H-1,3-Benzodiazole Core Precursors

Cyclization Reactions for Benzodiazole Ring Formation

Cyclization reactions are a cornerstone of benzimidazole (B57391) synthesis. These methods typically involve the formation of the five-membered imidazole (B134444) ring onto a pre-existing benzene (B151609) ring. A prominent strategy involves the intramolecular cyclization of ortho-substituted anilines.

A specific and effective method for synthesizing 5-iodo-1H-benzimidazole starts from 4-iodo-2-nitroaniline (B1312708). In this process, 4-iodo-2-nitroaniline is treated with iron in formic acid. The iron serves as a reducing agent for the nitro group, converting it to an amino group, while formic acid acts as the source for the C2 carbon of the imidazole ring. The in situ generated diamine then undergoes cyclization, yielding 5-iodo-1H-benzimidazole in good yield. chemicalbook.com

More general cyclization strategies include:

Oxidative Cyclization : This route can start from anilide derivatives, which undergo oxidative cyclization to form the benzimidazole ring. nih.gov For instance, N-acyl-o-phenylenediamines can be cyclized under oxidative conditions.

Transition-Metal-Free Cascade Reactions : An efficient method involves a transfer hydrogenative cascade reaction between ortho-nitroanilines and benzyl (B1604629) amines or alcohols, using potassium tert-butoxide (KOtBu) and triethylsilane (Et3SiH), to produce benzimidazoles. organic-chemistry.org

Brønsted Acid Catalyzed Cyclization : Reactions of 2-amino anilines with β-diketones under metal-free and oxidant-free conditions, catalyzed by a Brønsted acid, can also yield 2-substituted benzimidazoles. organic-chemistry.org

Condensation Reactions in Benzodiazole Synthesis

Condensation reactions represent the most common and versatile approach to benzimidazole synthesis. nih.govnih.gov This strategy typically involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (like an aldehyde, nitrile, or orthoester). nih.govnih.gov The reaction is often facilitated by acidic conditions or high temperatures. nih.gov

Key features of condensation methodologies include:

Reaction Partners : The condensation of o-phenylenediamines with a wide variety of aldehydes is a popular choice due to the commercial availability of diverse aldehyde structures. beilstein-journals.org

Catalysis : A plethora of catalysts have been developed to improve yields and reaction conditions. These range from simple acid catalysts like HCl to metal-based catalysts and nanoparticles. organic-chemistry.orgrsc.org For example, a one-pot condensation of o-phenylenediamines with aryl aldehydes can be efficiently carried out using hydrogen peroxide and HCl in acetonitrile (B52724) at room temperature. organic-chemistry.org Another approach uses erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) as a catalyst, which can selectively promote the formation of either mono- or double-condensation products depending on the reaction conditions and the electronic nature of the aldehyde. beilstein-journals.org

| Reactants | Catalyst/Reagent | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| o-phenylenediamines + Aryl aldehydes | H₂O₂ and HCl | Acetonitrile, Room Temp. | Short reaction time, excellent yields | organic-chemistry.org |

| o-phenylenediamines + Aldehydes | Er(OTf)₃ | Solvent-free, One-pot | Selective for mono- or di-substituted products | beilstein-journals.org |

| o-phenylenediamines + Aldehydes | Na₃AlF₆ (Cryolite) | 50 °C | Environmentally benign, mild conditions | nih.gov |

| o-phenylenediamines + Aldehydes | MgCl₂·6H₂O | - | High yields, short reaction times | rsc.org |

| o-phenylenediamines + Carboxylic Acids | Strong acids (e.g., PPA) | High temperatures | General, well-established method | nih.govnih.gov |

Regioselective N-Methylation Strategies for 1H-1,3-Benzodiazoles

Once the 5-iodo-1H-benzimidazole core is synthesized, the next crucial step is the introduction of a methyl group onto one of the nitrogen atoms. Since the two nitrogen atoms in the imidazole ring are not equivalent, this alkylation can lead to two different regioisomers (N1 and N3). Therefore, achieving regioselectivity is a significant synthetic challenge. The goal is to selectively form the 1-methyl isomer.

Alkylation with Methyl Iodide and Dimethyl Sulfate (B86663)

The classical approach to N-methylation involves the use of strong alkylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂). wikipedia.org These reagents are highly reactive and effective for methylating nitrogen heterocycles. wikipedia.org

The reaction is typically performed in the presence of a base, which deprotonates the N-H of the benzimidazole, generating a more nucleophilic benzimidazolide (B1237168) anion. This anion then attacks the methylating agent in an Sₙ2 reaction. wikipedia.org A patent describes a method for alkylating benzimidazoles using methyl iodide in the presence of powdered sodium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, with the reaction proceeding at a moderate temperature of 35-45 °C. google.com However, such methods often suffer from a lack of regioselectivity, producing a mixture of N1 and N3 methylated products, which necessitates difficult separation procedures. nih.gov

| Methylating Agent | Typical Base | Key Features | Reference |

|---|---|---|---|

| Methyl Iodide (CH₃I) | NaOH, K₂CO₃ | Common, effective, often requires phase-transfer catalyst | google.com |

| Dimethyl Sulfate ((CH₃O)₂SO₂) | DBU, NaOH | Low cost, high reactivity, potent methylating agent | wikipedia.orgnih.gov |

Biocatalytic Approaches to N-Methylation of Unsaturated Heterocycles

To overcome the regioselectivity challenges of classical alkylation, modern biocatalytic methods have emerged as a powerful alternative. nih.govnih.govudg.edu These approaches utilize enzymes, specifically engineered methyltransferases, to achieve highly selective N-methylation. researchgate.net

This cutting-edge method employs a cyclic enzyme cascade involving two methyltransferases. nih.govresearchgate.net One enzyme selectively transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the benzimidazole substrate with high regioselectivity. The byproduct, S-adenosyl-L-homocysteine (SAH), is then re-methylated back to SAM by a second enzyme, using a simple and inexpensive methyl source like methyl iodide. nih.govresearchgate.net This enzymatic cycle allows for the use of simple starting materials while achieving exceptional control over the reaction outcome.

The key advantages of this biocatalytic strategy include:

High Regioselectivity : Ratios of over 99% for the desired regioisomer can be achieved. nih.govudg.edu

High Yields : The reactions often proceed with yields up to 99%. nih.govudg.edu

Mild Conditions : The reactions are performed under gentle, environmentally friendly conditions.

Preparative Scale : The method has been successfully applied on a preparative scale, demonstrating its practical utility. udg.eduresearchgate.net

For example, the selective methylation of 5-bromobenzimidazole has been demonstrated, highlighting the enzyme's ability to control selectivity even with substituted benzimidazoles. nih.govresearchgate.net

Solid-Phase N-Methylation Protocols

Solid-phase synthesis offers another advanced strategy for the controlled preparation of N-methylated benzimidazoles. This technique is particularly useful for combinatorial chemistry and the generation of compound libraries. In this approach, the benzimidazole precursor is first anchored to a solid support, such as a polymer resin. capes.gov.br

An efficient three-step procedure for the selective N-methylation of peptides on a solid support has been described, and its principles can be applied to benzimidazoles. nih.gov The process involves:

Activation : The amine to be methylated is first activated, for example, by attaching an o-nitrobenzenesulfonyl group.

N-Methylation : The activated nitrogen is then methylated using an agent like dimethyl sulfate in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Cleavage/Deprotection : The activating group is removed, and the final N-methylated compound is cleaved from the solid support. nih.govcapes.gov.br

This solid-phase protocol allows for efficient synthesis and purification, as excess reagents and byproducts can be simply washed away from the resin-bound product. capes.gov.br

Directed Iodination Protocols for the Benzodiazole Scaffold

Directed iodination involves the regioselective introduction of an iodine atom onto the benzodiazole core. The directing influence can arise from the inherent electronic properties of the substrate or from externally added catalysts and directing groups. For 1-methyl-1H-1,3-benzodiazole, the primary positions for electrophilic attack are C5 and C6, which are activated by the fused benzene ring, with further electronic influence from the imidazole moiety.

Electrophilic aromatic substitution is a fundamental method for the halogenation of arenes and heterocycles. For the iodination of 1-methyl-1H-1,3-benzodiazole, the reaction proceeds by activating an iodine source to generate a potent electrophile that attacks the electron-rich benzene ring. Due to the low reactivity of molecular iodine (I₂), its use typically requires an oxidizing agent to form a more powerful iodinating species, such as the iodonium (B1229267) ion (I⁺). mdpi.com

Common reagents for this transformation include N-Iodosuccinimide (NIS), which can be activated by a strong acid like trifluoroacetic acid (TFA). organic-chemistry.org This combination generates a highly electrophilic iodine species capable of iodinating moderately activated aromatic rings. Another effective system is the use of molecular iodine in the presence of an oxidizing agent. A powerful methodology involves a trifluoroperacetic acid-mediated system, which has been successfully utilized for the exhaustive iodination of benzimidazoles. researchgate.netrsc.org For a selective mono-iodination, milder conditions are required. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile or halogenated solvents being common. organic-chemistry.orgresearchgate.net

Table 1: Reagents for Electrophilic Iodination of 1-methyl-1H-1,3-benzodiazole

| Reagent System | Oxidant/Acid | Typical Solvent | Notes |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Acetonitrile (MeCN) | Highly regioselective, mild conditions. organic-chemistry.org |

| Molecular Iodine (I₂) | Nitric Acid/Sulfuric Acid | Acetic Acid | Harsher conditions, potential for side reactions. mdpi.com |

| Molecular Iodine (I₂) | Trifluoroperacetic Acid | Dichloromethane | Powerful system, can lead to poly-iodination. researchgate.netrsc.org |

| Molecular Iodine (I₂) | Silver Mesylate | Dichloromethane | Forms a highly reactive sulfonyl hypoiodite (B1233010) intermediate. nih.gov |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Thiourea Catalyst | Acetonitrile | An organocatalytic approach for activated aromatics. organic-chemistry.org |

In recent years, transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocycles, offering high regioselectivity and functional group tolerance. researchgate.net While direct C-H iodination of benzimidazoles is less documented than arylation or alkylation, the principles can be extended. These reactions typically employ a directing group on the substrate to guide a transition metal catalyst (e.g., Rhodium, Ruthenium, Palladium, or Nickel) to a specific C-H bond. researchgate.netnih.gov

In the context of 5-iodo-1-methyl-1H-1,3-benzodiazole, the imidazole nitrogen itself can act as a directing group, guiding the metal to the C7 position. However, to achieve C5 iodination, alternative strategies or substrates with different directing groups might be necessary. The reaction mechanism generally involves the coordination of the metal to the directing group, followed by cyclometalation to form a stable intermediate. This intermediate then reacts with an iodine source (e.g., N-iodosuccinimide or molecular iodine) in an oxidative addition or related step, followed by reductive elimination to yield the iodinated product and regenerate the catalyst.

Table 2: Potential Catalytic Systems for Directed C-H Iodination

| Metal Catalyst | Ligand | Iodine Source | Potential Directing Group |

|---|---|---|---|

| [RhCp*Cl₂]₂ | - | N-Iodosuccinimide (NIS) | Imidazole Nitrogen (for C7) |

| Ni(OTf)₂ | dcype | N-Iodosuccinimide (NIS) | Removable directing group |

| Ru(p-cymene)Cl₂]₂ | - | N-Iodosuccinimide (NIS) | Imidazole Nitrogen (for C7) |

| Pd(OAc)₂ | Various phosphines | Molecular Iodine (I₂) | Removable directing group |

dcype: 1,2-bis(dicyclohexylphosphino)ethane

An alternative and highly regioselective route to this compound involves a multistep sequence starting with a pre-iodinated aniline (B41778) derivative. This approach offers unambiguous control over the position of the iodine atom.

A common starting material is 4-iodo-2-nitroaniline. The synthesis proceeds via two key steps:

Reductive Cyclization: The 4-iodo-2-nitroaniline is treated with a reducing agent, such as iron powder in formic acid. This reaction simultaneously reduces the nitro group to an amine and facilitates the cyclization with formic acid to form the imidazole ring, yielding 5-iodo-1H-benzimidazole. A reported procedure involves heating the reactants at 90°C for 12 hours, affording the product in 68% yield. chemicalbook.com

N-Methylation: The resulting 5-iodo-1H-benzimidazole can then be selectively methylated at the N1 position. A standard procedure involves deprotonating the imidazole NH with a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate.

This two-step sequence ensures the iodine is placed specifically at the C5 position and the methyl group at the N1 position.

Integrated One-Pot and Multistep Syntheses of this compound

The synthesis of the target compound can be viewed through both multistep and potential one-pot frameworks.

Multistep Syntheses: As detailed above, two primary multistep pathways are viable:

Pathway A: Iodination of a precursor followed by cyclization and methylation (e.g., 4-iodo-2-nitroaniline → 5-iodo-1H-benzimidazole → this compound). chemicalbook.com

Pathway B: Synthesis of the core heterocycle followed by directed iodination (e.g., o-phenylenediamine → 1-methyl-1H-1,3-benzodiazole → this compound).

Pathway A generally offers superior regiocontrol for the iodine position, while Pathway B may be more atom-economical if a highly selective direct iodination protocol is available.

One-Pot Syntheses: A true one-pot synthesis where all reactants are combined in a single vessel to form the final product is challenging but conceptually possible. Drawing from methodologies used for similar heterocyclic systems, a hypothetical one-pot reaction could involve the condensation of an appropriate di-amino benzene precursor with a methylating agent and an iodinating source, possibly under metal catalysis. For instance, syntheses of substituted 1,3,5-triazino[1,2-a]benzimidazoles have been achieved through a direct annulation of N-benzimidazolyl amidines with aldehydes, catalyzed by iodine and copper(I) iodide. researchgate.net While not directly applicable, this demonstrates the potential for complex, multi-component reactions to build fused heterocyclic systems in a single operation.

Considerations for Scalability and Green Chemistry in Synthesis

When considering the large-scale production of this compound, factors of cost, safety, environmental impact, and efficiency are paramount.

Scalability: The multistep synthesis starting from 4-iodo-2-nitroaniline is robust and likely scalable, as the individual steps (reductive cyclization, N-alkylation) are common industrial processes. chemicalbook.com Direct electrophilic iodination reactions can also be scalable; however, the use of expensive reagents like NIS or highly reactive and potentially hazardous conditions (e.g., strong acids) may pose challenges. google.com Metal-catalyzed C-H activation reactions have been performed on the gram-scale for related systems, but the cost of noble metal catalysts (Rh, Pd) and ligands can be a significant barrier to industrial-scale production. nih.gov

Green Chemistry: Several aspects of the synthetic routes can be optimized to align with the principles of green chemistry.

Reagent Choice: Using molecular iodine as the iodine source is preferable to pre-functionalized reagents like NIS from an atom economy perspective. mdpi.com Coupling I₂ with a greener oxidant, such as hydrogen peroxide, can be an environmentally benign option. mdpi.com

Solvent Reduction: Solvent-free reaction conditions, where reactants are ground together, have been reported for the synthesis of benzimidazole derivatives and for certain iodination reactions, significantly reducing solvent waste. nih.gov

Catalysis: The use of catalytic amounts of reagents (e.g., acids or metals) is inherently greener than stoichiometric amounts. Developing recyclable catalysts, such as polymer-supported reagents or heterogeneous catalysts, would further enhance the sustainability of the process. nih.gov

Process Safety: Methods that avoid hazardous multi-step procedures like nitration and diazotization, which are part of classical Sandmeyer-type syntheses for iodoarenes, are considered safer and more suitable for large-scale production. google.com

Reactivity and Reaction Mechanisms of 5 Iodo 1 Methyl 1h 1,3 Benzodiazole

Cross-Coupling Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond in 5-iodo-1-methyl-1H-1,3-benzodiazole is a key site for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for these transformations.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. mdpi-res.com In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 5-position of the benzodiazole ring.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. nih.gov

Studies have shown that the choice of palladium precursor, ligand, and base can significantly influence the efficiency of the Suzuki-Miyaura coupling. For instance, palladium acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands like SPhos and XPhos has been found to be effective. nih.gov The reaction is typically carried out in the presence of a base, such as potassium phosphate (B84403) (K₃PO₄), in a solvent system like dioxane and water. nih.gov

The unprotected nitrogen atom in the imidazole (B134444) ring of benzimidazole (B57391) derivatives can sometimes inhibit the palladium catalyst. nih.gov However, the N-methylation in this compound mitigates this issue, generally leading to good to excellent yields of the coupled products. nih.gov This reaction has been successfully used to synthesize a variety of 5-aryl-1-methyl-1H-1,3-benzodiazoles, which are valuable scaffolds in medicinal chemistry and materials science. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound Analogs

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 5-Phenyl-1-methyl-1H-1,3-benzodiazole | 95 | nih.gov |

| (4-Methoxyphenyl)boronic acid | [Pd(PPh₃)₄] | K₃PO₄ | Dioxane | 5-(4-Methoxyphenyl)-1-methyl-1H-1,3-benzodiazole | 68-79 | researchgate.net |

| Pyridine-3-boronic acid | Pd(OAc)₂/XPhos | K₂HPO₄ | Dioxane/H₂O | 5-(Pyridin-3-yl)-1-methyl-1H-1,3-benzodiazole | Good to Excellent | mdpi-res.com |

The Sonogashira coupling is a powerful reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. For this compound, the Sonogashira coupling provides a direct route to introduce an alkynyl group at the 5-position.

The reaction mechanism is thought to proceed through a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated product and regenerates the active catalysts. wikipedia.org

This methodology has been applied to synthesize various 5-alkynyl-1-methyl-1H-1,3-benzodiazole derivatives. These compounds are of interest due to the linear geometry of the alkyne linker, which can be exploited in the design of functional materials and biologically active molecules. The use of trimethylsilylacetylene (B32187) is common, as the trimethylsilyl (B98337) group can be easily removed post-coupling to yield the terminal alkyne. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org For this compound, this reaction can be used to introduce alkenyl substituents at the 5-position. The reaction typically proceeds via oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product and regenerate the catalyst. libretexts.org The use of palladium-N-heterocyclic carbene (NHC) complexes has been shown to be effective for Heck reactions involving benzimidazole derivatives. researchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of N-aryl benzimidazoles. The catalytic cycle involves oxidative addition of the aryl iodide to the palladium catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the N-arylated product. libretexts.org The choice of phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org This method has been used to couple a wide range of amines with aryl halides, including heterocyclic substrates. nih.govmdpi.com

Nucleophilic Substitution Reactions at the Iodo Position

While palladium-catalyzed cross-coupling reactions are the most common transformations of the C-I bond, direct nucleophilic aromatic substitution (SNAr) can also occur, particularly if the benzodiazole ring is activated by strongly electron-withdrawing groups. However, for this compound, SNAr reactions at the 5-position are generally less favorable without such activation. Studies on related halogenated nitroimidazoles have shown that the presence of a nitro group facilitates the displacement of a halogen by nucleophiles like methoxide. rsc.orgresearchgate.net The reactivity of halogens in nucleophilic substitution on the imidazole ring is often dependent on their position, with the 2-position being generally more reactive than the 5-position in some systems. rsc.org

Electrophilic Aromatic Substitution on the Benzodiazole Ring

The benzodiazole ring system is generally susceptible to electrophilic aromatic substitution. chemicalbook.com The benzene (B151609) portion of the benzimidazole ring is π-excessive, making positions 4, 5, 6, and 7 prone to attack by electrophiles. chemicalbook.com The presence of the methyl group on the nitrogen atom and the iodo group at the 5-position will influence the regioselectivity of further electrophilic substitution reactions.

The methyl group is an activating, ortho-, para-directing group. libretexts.org The iodine atom is a deactivating but also ortho-, para-directing group. The combined electronic effects of these substituents, along with the inherent reactivity of the benzimidazole nucleus, will determine the outcome of reactions such as nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com For example, in nitration, the incoming nitro group would be expected to substitute at positions ortho or para to the activating methyl group, but steric hindrance and the deactivating effect of the iodine would play a significant role.

Reactivity of the Benzodiazole Nitrogen Atoms

The benzimidazole ring contains two nitrogen atoms with different chemical properties. chemicalbook.com The N1 atom, which is methylated in this compound, is a pyrrole-type nitrogen. The N3 atom is a pyridine-like nitrogen and is the primary site of basicity and protonation. chemicalbook.com

The N3 nitrogen possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, making it available for coordination to Lewis acids and for protonation. chemicalbook.com This basicity is a key feature of the benzimidazole scaffold and influences its biological activity and physical properties. rsc.orgnih.gov While benzimidazole itself is less basic than imidazole, it readily forms salts with acids. chemicalbook.com The nucleophilicity of the N3 nitrogen is also significant, although benzimidazoles are generally less nucleophilic than other amines like DMAP. researchgate.net This nucleophilicity allows for reactions such as N-alkylation and N-acylation at the N3 position, although in the case of 1-substituted benzimidazoles, this would lead to the formation of a quaternary benzimidazolium salt.

Further N-Alkylation and Quaternization

The presence of a methyl group at the N-1 position means that further N-alkylation of this compound occurs at the N-3 position. This reaction leads to the formation of a cationic 1,3-disubstituted benzimidazolium salt, a process known as quaternization. wikipedia.org The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the N-3 atom of the benzodiazole acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide.

Commonly used alkylating agents include alkyl halides such as methyl iodide, ethyl bromide, and benzyl (B1604629) bromide. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone, and may require heating to proceed at a reasonable rate. lookchem.comgoogle.com The use of a base, such as potassium carbonate or sodium hydride, can deprotonate the precursor 5-iodo-1H-benzimidazole to form an anion, facilitating the initial N-1 methylation, but for the subsequent quaternization of the already N-1 methylated compound, a base is not required. researchgate.net

The general reaction for the quaternization is depicted below:

Reaction Scheme for the Quaternization of this compound

The N-3 atom of this compound attacks an alkyl halide (R-X), resulting in the formation of a 1-methyl-3-alkyl-5-iodobenzimidazolium salt.

The table below provides examples of alkylating agents that can be used for the quaternization reaction.

| Alkylating Agent | Reagent Name | Expected Product |

| CH₃I | Methyl iodide | 1,3-Dimethyl-5-iodobenzimidazolium iodide |

| CH₃CH₂Br | Ethyl bromide | 1-Ethyl-3-methyl-5-iodobenzimidazolium bromide |

| C₆H₅CH₂Cl | Benzyl chloride | 1-Benzyl-3-methyl-5-iodobenzimidazolium chloride |

This table illustrates potential quaternization products of this compound with various common alkylating agents.

Protonation and Acid-Base Behavior

The N-3 atom of this compound possesses a lone pair of electrons and can act as a Brønsted-Lowry base, accepting a proton from an acid to form the corresponding conjugate acid, the 5-iodo-1-methyl-1H-1,3-benzodiazol-3-ium cation. Benzimidazoles are generally weaker bases than their imidazole counterparts due to the electron-withdrawing nature of the fused benzene ring. cdnsciencepub.com

The basicity is quantified by the pKₐ value of the conjugate acid. For the conjugate acid of benzimidazole, the pKₐ is approximately 5.6, which is lower than the pKₐ of the imidazolium (B1220033) ion (around 7.0). wikipedia.orgmdpi.com The substitution of a methyl group at the N-1 position has a minor effect on the basicity. However, the presence of the electron-withdrawing iodine atom at the C-5 position is expected to decrease the electron density at the N-3 position through inductive and resonance effects, thereby reducing its basicity and lowering the pKₐ of its conjugate acid compared to 1-methylbenzimidazole. otago.ac.nz Computational studies on substituted benzimidazoles have established methodologies for predicting these pKₐ values, which are often challenging to determine experimentally due to low aqueous solubility. mdpi.comnih.gov

The table below compares the pKₐ values of related heterocyclic compounds.

| Compound | pKₐ of Conjugate Acid | Reference |

| Imidazole | ~7.0 | mdpi.com |

| Benzimidazole | ~5.6 | wikipedia.org |

| 1-Methylbenzimidazole | ~5.6 | cdnsciencepub.com |

| This compound | < 5.6 (Predicted) |

This table highlights the decrease in basicity (lower pKₐ of the conjugate acid) upon fusion of a benzene ring to the imidazole core. The value for the title compound is predicted based on the known electron-withdrawing effect of the iodo substituent.

Ring-Opening and Rearrangement Reactions

The benzodiazole ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. The quaternized benzimidazolium salts formed from N-alkylation are more susceptible to nucleophilic attack and subsequent ring-opening.

It has been reported that N-alkylation of benzimidazoles, when conducted with an excess of alkyl halide at elevated temperatures in a basic medium, can lead to the ring-opening of the heterocyclic system. lookchem.comresearchgate.net The reaction likely proceeds through the formation of the 1,3-dialkyl-5-iodobenzimidazolium cation, which is then attacked by a hydroxide (B78521) ion or another nucleophile present in the medium. This attack typically occurs at the C-2 position, which is the most electrophilic carbon in the imidazole ring, leading to the cleavage of the N1-C2 or N3-C2 bond and the formation of a substituted N,N'-dialkyl-4-iodo-1,2-phenylenediamine derivative. Such reactions are analogous to the well-known ring-opening of activated pyridinium (B92312) salts (Zincke reaction). acs.org

Rearrangements of the benzimidazole skeleton itself are less common but can be achieved through specific synthetic routes that involve the rearrangement of larger heterocyclic systems, such as quinoxalinones, to form the benzimidazole core. rsc.org However, these are typically methods of synthesis rather than reactions of a pre-formed benzimidazole.

Oxidative and Reductive Transformations of the Benzodiazole Core

The benzodiazole core can undergo both oxidative and reductive transformations, although harsh conditions may be required.

Oxidation: The N-3 atom of this compound can be oxidized to form the corresponding N-oxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). jst.go.jp The resulting this compound 3-oxide is a new chemical entity with altered electronic properties and reactivity. The direct oxidation of N-methylimidazole to its N-oxide has been shown to be problematic with hydrogen peroxide but can be achieved through other synthetic routes. orgsyn.org

Reduction: The benzodiazole ring is relatively resistant to reduction under standard conditions. Catalytic hydrogenation, for instance, is often used to reduce nitro groups on the benzene ring to form the benzimidazole core without affecting the heterocycle itself. researchgate.netacs.org However, the fate of the iodo-substituent under such conditions is a critical consideration. Catalytic hydrogenation (e.g., using Pd/C and H₂) can lead to hydrodehalogenation, where the C-I bond is cleaved and replaced with a C-H bond. The selectivity of this process depends heavily on the catalyst and reaction conditions. researchgate.net For example, specific catalysts have been developed to selectively reduce a nitro group without cleaving an aryl-iodide bond. researchgate.net

More forceful reduction methods, such as Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), could potentially reduce the fused benzene ring, leading to a dihydrobenzodiazole derivative. However, the specific outcome of such a reaction on this compound is not widely documented and would likely be complex.

Derivatization and Structural Modification of 5 Iodo 1 Methyl 1h 1,3 Benzodiazole

Introduction of Diverse Functional Groups via the Iodo Substituent

The carbon-iodine bond at the 5-position of the benzodiazole ring is the most reactive site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for introducing a wide range of functional groups.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is extensively used to form carbon-carbon bonds by coupling the iodo-benzodiazole with various organoboron compounds, typically boronic acids or their esters. masterorganicchemistry.comnih.govrsc.org This methodology allows for the introduction of aryl, heteroaryl, and vinyl substituents. For instance, the reaction of 5-iodo-1-methyl-1H-1,3-benzodiazole with an arylboronic acid in the presence of a palladium catalyst and a base leads to the corresponding 5-aryl-1-methyl-1H-1,3-benzodiazole. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.gov Nickel catalysts have also emerged as a cost-effective alternative to palladium for certain Suzuki-Miyaura couplings. rsc.org

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is the method of choice. nih.govrsc.org This reaction involves the palladium-catalyzed coupling of the iodo-benzodiazole with a terminal alkyne, often in the presence of a copper(I) co-catalyst. nih.govrsc.org This reaction is instrumental in creating extended π-conjugated systems, which are of interest in materials science. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper, such as catalyst deactivation and product contamination. nih.gov

Heck Coupling: The Heck reaction provides a means to introduce vinyl substituents by coupling the iodo-benzodiazole with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comyoutube.com This reaction forms a new carbon-carbon bond between the 5-position of the benzodiazole and a carbon of the alkene, typically at the less substituted position. youtube.com

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key transformation. wikipedia.org This palladium-catalyzed reaction couples the iodo-benzodiazole with a primary or secondary amine, yielding 5-amino-1-methyl-1H-1,3-benzodiazole derivatives. wikipedia.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under mild conditions. wikipedia.org

Other Coupling Reactions: Other less common but still valuable reactions at the iodo position include Stille coupling (using organotin reagents), and various carbonylation reactions to introduce carbonyl-containing functionalities.

| Reaction Type | Reagent | Functional Group Introduced | Key Catalyst/Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | ArB(OH)₂ | Aryl | Pd catalyst, Base |

| Sonogashira Coupling | RC≡CH | Alkynyl | Pd catalyst, Cu(I) co-catalyst |

| Heck Coupling | R'CH=CH₂ | Vinyl | Pd catalyst, Base |

| Buchwald-Hartwig Amination | R₂NH | Amino | Pd catalyst, Ligand |

Transformations Involving the Methyl Group

While the iodo substituent is the primary handle for derivatization, the methyl group at the N1-position also offers opportunities for modification, albeit through different chemical pathways.

One common transformation is the demethylation of the N1-position to yield the corresponding NH-benzodiazole. This can be achieved using various reagents, although this transformation is not always straightforward and can lead to a mixture of products. The resulting NH-benzodiazole can then be re-alkylated or acylated with a different substituent to introduce diversity at this position.

Direct functionalization of the methyl group, for example, through radical halogenation followed by nucleophilic substitution, is another potential route for modification, though less commonly reported for this specific scaffold.

Functionalization at Other Positions of the Benzodiazole Ring

Direct functionalization of the other positions on the benzodiazole ring (C2, C4, C6, and C7) is more challenging due to the inherent reactivity of the existing substituents. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely occur at the more activated positions of the benzene (B151609) ring, but regioselectivity can be difficult to control.

A more controlled approach involves the synthesis of the benzodiazole ring from appropriately pre-functionalized precursors. For example, starting with a substituted 4-iodo-2-nitroaniline (B1312708) would allow for the introduction of a substituent at what will become the C6 or C7 position of the final benzodiazole. chemicalbook.com

Synthesis of Poly-substituted Benzodiazole Analogues

The synthesis of poly-substituted benzodiazole analogues often relies on a combination of the strategies mentioned above. A common approach is to first utilize the reactivity of the iodo group to introduce a key substituent via a cross-coupling reaction. Subsequent modifications can then be carried out on the newly introduced functional group or at other positions of the benzodiazole core.

For instance, a Sonogashira coupling could introduce an ethynyl-aryl group at the 5-position. The terminal alkyne or the appended aryl ring could then be further functionalized. This iterative approach allows for the construction of complex, highly substituted benzodiazole derivatives. The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazole compounds has been achieved through a one-pot regioselective method, highlighting the potential for creating complex heterocyclic systems. google.com

Spectroscopic and Advanced Analytical Characterization Techniques for 5 Iodo 1 Methyl 1h 1,3 Benzodiazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-iodo-1-methyl-1H-1,3-benzodiazole, both ¹H and ¹³C NMR spectroscopy are critical for confirming its molecular structure.

Due to the lack of directly published NMR data for this compound, the expected chemical shifts can be inferred from data on analogous compounds such as 1-methyl-1H-benzimidazole and other substituted benzimidazoles. nih.govmdpi.com The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The protons on the benzimidazole (B57391) ring will exhibit splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons. The iodine atom at the 5-position will influence the chemical shifts of the neighboring aromatic protons, typically causing a downfield shift.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to the electronic effects of the substituents. The carbon atom bearing the iodine (C-5) is expected to have a characteristic chemical shift, and the presence of the methyl group on the nitrogen atom will also be clearly indicated by a signal in the aliphatic region of the spectrum. mdpi.comarabjchem.org Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~7.8-8.0 | - |

| H4 | ~7.6-7.8 | ~120-125 |

| H6 | ~7.3-7.5 | ~125-130 |

| H7 | ~7.2-7.4 | ~110-115 |

| N-CH₃ | ~3.7-3.9 | ~30-35 |

| C2 | - | ~140-145 |

| C3a | - | ~135-140 |

| C5 | - | ~90-95 |

| C6 | - | ~130-135 |

| C7a | - | ~140-145 |

Note: These are predicted values based on analogous structures and are subject to experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₈H₇IN₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

The calculated exact mass for C₈H₇IN₂ is 257.9654 g/mol . An experimental HRMS measurement yielding a value very close to this, typically within a few parts per million (ppm), would provide strong evidence for the presence of this compound. The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for benzimidazoles involve cleavage of the imidazole (B134444) ring and loss of substituents. For this compound, characteristic fragments would likely include the loss of the methyl group, the iodine atom, or other parts of the heterocyclic ring system. ias.ac.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features. researchgate.netimpactfactor.orgresearchgate.net

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic, N-CH₃): Around 2850-2960 cm⁻¹

C=N and C=C stretching (benzimidazole ring): In the range of 1450-1620 cm⁻¹ researchgate.net

C-N stretching: Around 1200-1350 cm⁻¹

C-I stretching: Typically in the far-infrared region, below 600 cm⁻¹

The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm the methylation at the N1 position. researchgate.net

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (N-CH₃) | 2850-2960 |

| C=N/C=C Ring Stretch | 1450-1620 |

| C-N Stretch | 1200-1350 |

| C-I Stretch | < 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzimidazole chromophore. The benzimidazole system typically exhibits two main absorption bands in the UV region, corresponding to π→π* transitions. shimadzu.comnist.govnist.govspectrabase.comresearchgate.net

The position and intensity of these bands can be influenced by substituents on the benzene (B151609) ring. The presence of the iodo group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1-methyl-1H-benzimidazole. shimadzu.comnist.gov This shift is due to the extension of the conjugated system by the lone pairs of electrons on the iodine atom.

X-ray Crystallography for Solid-State Structural Analysis

While no specific crystal structure for this compound is currently available in the public domain, data from related structures like 1-methyl-5-nitro-1H-imidazole and 1-methyl-2,4-dinitro-5-iodoimidazole can offer insights. nih.govresearchgate.netnih.gov It is expected that the benzimidazole ring system would be largely planar. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and potentially weak C-H···I or C-H···N hydrogen bonds, which would dictate the supramolecular architecture in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

For this compound, a reverse-phase HPLC method would be suitable for purity analysis. sielc.comresearchgate.net A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic or phosphoric acid, would likely provide good separation. sielc.com The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be utilized, provided the compound is sufficiently volatile and thermally stable. GC would separate the compound from any volatile impurities, and the coupled mass spectrometer would provide mass information for identification. semanticscholar.org Thin-layer chromatography (TLC) is a simple and rapid technique that can be used to monitor the progress of a reaction and to get a preliminary assessment of purity.

Theoretical and Computational Investigations of 5 Iodo 1 Methyl 1h 1,3 Benzodiazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and molecular geometry of 5-iodo-1-methyl-1H-1,3-benzodiazole. These methods solve the Schrödinger equation for a molecule, providing insights into its stability, bond lengths, bond angles, and electronic properties.

Electronic Structure: Once the geometry is optimized, the electronic properties can be investigated. This includes the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap suggests higher reactivity. mdpi.com For this compound, the electron-donating methyl group and the electron-withdrawing but polarizable iodine atom would significantly influence the electronic landscape of the benzimidazole (B57391) core. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, identifying potential sites for electrophilic and nucleophilic attack.

Below is an interactive data table showcasing typical geometric parameters that would be calculated for this compound using DFT methods.

| Parameter | Predicted Value (Å or °) |

| C-I Bond Length | ~2.10 |

| N1-C2 Bond Length | ~1.38 |

| C2-N3 Bond Length | ~1.32 |

| N1-C7a Bond Length | ~1.39 |

| C4-C5 Bond Length | ~1.39 |

| C5-C6 Bond Length | ~1.40 |

| C6-C7 Bond Length | ~1.39 |

| C7-C7a Bond Length | ~1.40 |

| N1-CH₃ Bond Length | ~1.47 |

| C5-C4-C7a Angle | ~120.0 |

| C4-C5-I Angle | ~119.5 |

| N1-C2-N3 Angle | ~110.0 |

Note: The values in this table are illustrative and based on general bond lengths and angles in similar structures. Actual calculated values may vary depending on the level of theory and basis set used.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and transition states. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets.

For instance, the mechanism of a particular reaction, such as an electrophilic aromatic substitution on the benzene (B151609) ring, can be mapped out. DFT calculations can be used to locate the transition state structure for each step of the reaction. nih.gov The energy barrier for the reaction, which is the energy difference between the reactants and the transition state, can then be calculated. A lower energy barrier indicates a faster reaction. The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that the identified transition state connects the reactants and products.

Kinetic rate constants can also be estimated using Transition State Theory (TST) based on the calculated energy profile. jcchems.com This allows for a quantitative prediction of reaction rates. Natural Bond Orbital (NBO) analysis can provide further insights by examining the electronic delocalization and charge transfer that occurs during the reaction. jcchems.com For example, in a study of a triazole-thione, NBO analysis revealed that delocalization from lone-pair orbitals to antibonding orbitals played a key role in the isomerization process. jcchems.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to confirm the structure of the synthesized compound. For example, studies on benzothiazole (B30560) derivatives have shown a good correlation between calculated and experimental vibrational frequencies for C-H, C=O, and C-O stretching and bending modes. mdpi.commdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. researchgate.net This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The analysis of the molecular orbitals involved in the electronic transitions can provide insights into the nature of these transitions (e.g., π→π* or n→π*). For a related benzimidazole derivative, electronic transitions were assigned to specific molecular orbitals, correlating well with the experimental UV-Vis spectrum. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the structural elucidation of this compound and its derivatives.

An illustrative table of predicted spectroscopic data is presented below.

| Spectroscopic Data | Predicted Value |

| Key IR Frequencies (cm⁻¹) | C-H (aromatic): ~3100, C-H (methyl): ~2950, C=N: ~1620, C-I: ~550 |

| UV-Vis λmax (nm) | ~250, ~280 |

| ¹³C NMR Chemical Shift (ppm) - C5 | ~90-100 |

| ¹H NMR Chemical Shift (ppm) - N-CH₃ | ~3.7-3.9 |

Note: These are estimated values based on typical ranges for the functional groups and are subject to variation based on the specific computational method and solvent effects.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can be employed to explore its conformational space, especially if it is part of a larger, more flexible molecule or when studying its interactions with a solvent or a biological macromolecule like a protein.

The simulation involves solving Newton's equations of motion for the atoms in the system, which allows for the observation of how the molecule moves and changes its conformation over time. This can reveal the preferred conformations of the molecule and the energy barriers between them. In a study of benzimidazole-thiadiazole hybrids, MD simulations were used to assess the stability of the ligand-protein complex over a 100 ns timeframe. nih.gov This type of analysis would be crucial for understanding the dynamic binding of this compound to a potential biological target.

Structure-Reactivity Relationship (SRR) Analysis based on Computational Parameters

Structure-Reactivity Relationship (SRR) analysis aims to correlate the structural features of a molecule with its chemical reactivity. Computational parameters derived from quantum chemical calculations are instrumental in establishing these relationships. For this compound and its analogues, several parameters can be used:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. A high HOMO energy and a low LUMO energy indicate higher reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of kinetic stability; a small gap suggests that the molecule is more reactive. mdpi.com

Local Reactivity Descriptors (Fukui Functions): These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This information is invaluable for predicting the regioselectivity of chemical reactions.

A hypothetical SRR analysis for a series of substituted 1-methyl-1H-1,3-benzodiazoles is shown in the table below.

| Substituent at C5 | HOMO (eV) | LUMO (eV) | ΔE (eV) | Predicted Reactivity |

| -H | -5.8 | -1.2 | 4.6 | Moderate |

| -NO₂ | -6.5 | -2.0 | 4.5 | High (Electrophilic) |

| -NH₂ | -5.2 | -0.8 | 4.4 | High (Nucleophilic) |

| -I | -5.9 | -1.5 | 4.4 | High |

Note: The values are illustrative and intended to show the trend in reactivity with different substituents.

Computational Ligand Design Principles Relevant to Benzodiazole Frameworks

The benzimidazole (benzodiazole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Computational ligand design principles are crucial for leveraging this framework to develop new therapeutic agents.

Pharmacophore Modeling: When the structure of the biological target is unknown, a pharmacophore model can be developed based on a set of known active ligands. azolifesciences.com This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. New molecules incorporating the this compound scaffold can then be designed to fit this pharmacophore model.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known, SBDD techniques like molecular docking can be employed. nih.gov Molecular docking predicts the preferred binding orientation of a ligand to a protein and estimates the binding affinity. For this compound, docking studies could be used to predict its binding mode within the active site of a target enzyme. The iodine atom, for example, could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. The results of docking studies can then guide the design of new derivatives with improved binding affinity and selectivity. For example, in a study of benzimidazole-thiadiazole hybrids, molecular docking identified key interactions, such as hydrogen bonds and π-π stacking, that were responsible for the observed biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical and physical properties of a series of compounds to their biological activity. azolifesciences.com By developing a QSAR model for a set of benzimidazole derivatives, the biological activity of new, unsynthesized compounds like derivatives of this compound can be predicted. This allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources.

Applications in Advanced Organic Synthesis and Materials Science

5-Iodo-1-methyl-1H-1,3-benzodiazole as a Strategic Synthetic Building Block

The utility of this compound as a synthetic building block stems from the distinct roles of its substituents. The benzimidazole (B57391) core is a common motif in biologically active molecules and functional materials. The methyl group on the nitrogen atom (N-1) serves a crucial purpose by protecting the N-H group, thus preventing unwanted side reactions such as deprotonation or competing N-arylation. This methylation also enhances the solubility of the compound in organic solvents and can influence the steric environment of the molecule.

The most critical feature for its role as a building block is the iodine atom at the 5-position of the benzene (B151609) ring. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds. Key reactions where this functionality is exploited include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the synthesis of biaryl systems or the attachment of alkyl or vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are pivotal for extending conjugation in molecules designed for materials applications.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

Ullmann Coupling: Homocoupling or heterocoupling to form biaryl linkages.

The parent compound, 5-iodo-1H-benzimidazole, is a known precursor in medicinal and organic chemistry. biosynth.com The N-methylated derivative, this compound, builds upon this foundation, offering a regiochemically defined and protected platform for complex molecular construction. For instance, the synthesis of the marine alkaloid xestomanzamine A utilized a related 5-iodo-1-methylimidazole building block in a key coupling step, highlighting the strategic importance of the iodo-methyl-azole motif in natural product synthesis. researchgate.net

Integration into Complex Molecular Architectures via Tandem and Cascade Reactions

Tandem or cascade reactions, in which multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for building molecular complexity. wikipedia.org The structure of this compound is well-suited for the design of such sequences. The presence of the reactive C-I bond alongside potentially reactive C-H bonds on the heterocyclic ring allows for programmed, sequential functionalization.

A plausible cascade sequence could begin with a palladium-catalyzed cross-coupling reaction at the C-5 iodo position. The resulting intermediate could then undergo a second, intramolecular C-H activation/cyclization reaction to rapidly construct polycyclic systems. Research has shown that iodine can catalyze oxidative cross-coupling reactions involving benzimidazole precursors to form complex fused systems like benzimidazo[1,2-c]quinazolines through a self-sequenced iodination, oxidation, and cyclization process. acs.org While this example builds the iodo-intermediate in situ, starting with this compound provides a direct entry point into similar, but more controlled, tandem processes.

For example, a synthetic strategy could involve:

Initial Cross-Coupling: A Suzuki reaction to attach an aryl group bearing an ortho-functional group (e.g., an amine or alcohol) at the C-5 position.

Intramolecular Cyclization: A subsequent palladium- or copper-catalyzed C-N or C-O bond formation via C-H activation at the C-4 or C-6 position of the benzimidazole ring, leading to the formation of a new fused heterocyclic ring.

This approach allows for the rapid assembly of complex, multi-ring systems from a relatively simple, pre-functionalized starting material, which is a hallmark of efficient modern organic synthesis.

Role in the Synthesis of Ligands for Catalysis

The benzimidazole scaffold is a cornerstone in the design of N-heterocyclic carbene (NHC) ligands, which have become indispensable in organometallic catalysis. nsf.govscripps.edu NHCs are prized for forming strong bonds with transition metals and for their tunable electronic and steric properties. scripps.edu this compound is an ideal precursor for creating advanced, functionalized NHC ligands.

The typical synthesis involves the N-alkylation or N-arylation of the second nitrogen (N-3) of the benzimidazole ring to form a benzimidazolium salt. This salt is then deprotonated with a strong base to generate the free NHC, which can be trapped by a metal center. The N-1 methyl group in the starting material is already in place, simplifying the first step. The C-5 iodo group provides a reactive handle to either modify the ligand's properties post-synthesis or to create multidentate ligands by linking multiple benzimidazole units together.

For example, a bidentate bis-NHC ligand could be synthesized by performing an Ullmann or Suzuki homocoupling of this compound to create a 5,5'-bi(1-methyl-benzimidazole) core, followed by N-alkylation and metallation. Such chelating ligands often impart superior stability and activity to catalytic systems.

Table 1: Synthetic Pathway to a Benzimidazolium Salt from this compound

| Step | Reactant 1 | Reactant 2 | Conditions | Product | Purpose |

| 1 | This compound | Alkyl Halide (e.g., R-X) | Base (e.g., NaH), Solvent (e.g., DMF) | 5-iodo-1-methyl-3-alkyl-1H-1,3-benzodiazol-3-ium halide | Formation of the NHC precursor |

| 2 | Benzimidazolium Salt | Strong Base (e.g., KOtBu) | Metal Source (e.g., Pd(OAc)₂) | Metal-NHC Complex | Generation of the active catalyst |

The design of effective NHC ligands hinges on the ability to control their steric and electronic properties to optimize the performance of a metal catalyst for a specific transformation. Benzimidazole-based ligands offer a rigid scaffold with a unique electronic profile.

Steric Tuning: The N-1 methyl group provides a moderate level of steric bulk near the metal center. This can be further tuned by varying the substituent introduced at the N-3 position. Bulky N-substituents can promote reductive elimination and stabilize the low-coordinate species crucial in many catalytic cycles.

Electronic Tuning: Benzimidazoles are generally less electron-donating than their imidazole (B134444) or imidazoline (B1206853) counterparts. scripps.edu The C-5 iodo group has a significant impact; its electron-withdrawing nature can modulate the donor strength of the resulting NHC. More importantly, it serves as a point of diversification. Using cross-coupling chemistry, the iodine can be replaced with a wide variety of functional groups (e.g., electron-donating alkoxy groups or electron-withdrawing trifluoromethyl groups) to systematically fine-tune the electronic character of the ligand and, consequently, the reactivity of the metal center it coordinates.

Palladium complexes bearing benzimidazole-based NHC ligands have demonstrated high efficiency in a range of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. scripps.edu These catalysts are often noted for their high thermal stability and broad functional group tolerance.

A catalyst derived from this compound could offer distinct advantages. For instance, a ligand where the iodo group is replaced by a phosphine (B1218219) or another coordinating group could act as a pincer or bidentate ligand. Such chelating ligands are known to form highly stable and active catalysts. For example, biaryl phosphine ligands, which share structural similarities with a coupled benzimidazole system, form active palladium catalysts for room-temperature Suzuki-Miyaura reactions of challenging substrates. nih.gov A catalyst system built from our target compound could exhibit comparable or even superior performance due to the strong M-NHC bond and the rigid, well-defined geometry of the ligand framework.

Precursor for Advanced Materials

The benzimidazole ring system is not only important in catalysis but also a promising scaffold for advanced materials, particularly in the realm of organic electronics. Its electron-deficient nature makes it a suitable component for n-type (electron-transporting) materials.

Benzimidazole derivatives have been successfully employed as n-type semiconductors in Organic Field-Effect Transistors (OFETs) and as electron-transporting or host materials in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net The performance of these materials is highly dependent on their molecular structure, which dictates their electronic energy levels (HOMO/LUMO), charge carrier mobility, and solid-state packing.

The compound this compound is an excellent precursor for such materials for several reasons:

Core Properties: The 1-methyl-benzimidazole unit provides the necessary electronic foundation. The N-methylation disrupts intermolecular N-H---N hydrogen bonding that can occur in N-H analogues. This often leads to lower melting points and improved processability, which are critical for device fabrication. researchgate.net

Functional Handle for Extension: The C-5 iodo group is the key to building the large, conjugated systems required for efficient charge transport and luminescence. Through reactions like Suzuki and Sonogashira coupling, the benzimidazole core can be connected to other aromatic units (e.g., fluorene, carbazole, thiophene) to create extended π-conjugated oligomers or polymers. This allows for precise tuning of the material's optical and electronic properties, such as the bandgap and emission color. nih.gov

Table 2: Properties of Benzimidazole Derivatives in Organic Electronics

| Compound Type | Application | Key Structural Feature | Resulting Property | Reference |

| Naphthalene tetracarboxylic bisbenzimidazole | OFET | Extended fused ring system | n-type semiconducting behavior with electron mobilities ~10⁻² cm² V⁻¹ s⁻¹ | nih.gov |

| 1-methyl-1H-benzimidazole biphenyls | Liquid Crystals | N-1 methyl group | Lower melting points and wider mesophase range compared to N-H analogs | researchgate.net |

| Tris(benzimidazolyl)benzene | OLED Host Material | Star-shaped planar structure | High triplet energy, good electron affinity for exciplex formation | researchgate.net |

Functional Polymers Incorporating Benzodiazole Moieties

The incorporation of benzodiazole moieties into polymer backbones can impart desirable thermal, electronic, and optical properties to the resulting materials. The presence of the iodo-group at the 5-position of 1-methyl-1H-1,3-benzodiazole offers a reactive handle for polymerization through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. organic-chemistry.orgorganic-chemistry.orglibretexts.orglibretexts.orgnih.gov These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of conjugated polymers. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-benzodiazole with an organoboron compound, such as a boronic acid or ester. libretexts.orgnih.gov By using a bifunctional comonomer, polymers with alternating benzodiazole and other aromatic units can be synthesized. nih.govresearchgate.net The resulting polymers often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Heck Reaction: The Heck reaction couples the iodo-benzodiazole with an alkene in the presence of a palladium catalyst. organic-chemistry.orglibretexts.org This method allows for the introduction of vinylene linkages into the polymer backbone, which can enhance conjugation and influence the material's optical properties. The use of N-heterocyclic carbene (NHC) palladium complexes has been shown to be effective in Heck reactions involving benzimidazole derivatives. researchgate.net

Sonogashira Coupling: This reaction utilizes a terminal alkyne as the coupling partner for the iodo-benzodiazole, leading to the formation of polymers containing ethynylene units. organic-chemistry.orglibretexts.org These rigid and linear linkers can lead to materials with high thermal stability and interesting liquid crystalline or self-assembly properties. Copper(I) is often used as a co-catalyst in these reactions. researchgate.net

| Cross-Coupling Reaction | Coupling Partner | Resulting Linkage | Potential Polymer Properties |

| Suzuki-Miyaura | Organoboron Compound | Aryl-Aryl | Enhanced conjugation, photoluminescence |

| Heck | Alkene | Aryl-Vinylene | Tunable optical properties, geometric isomerism |

| Sonogashira | Terminal Alkyne | Aryl-Ethynylene | High thermal stability, linear and rigid structure |

Application in Chemical Probes and Sensors (e.g., fluorescent sensors)

The benzimidazole scaffold is a common feature in the design of fluorescent chemosensors due to its favorable photophysical properties and the ease with which it can be functionalized. The this compound can serve as a precursor for the development of selective and sensitive chemical probes.

The general strategy involves the substitution of the iodine atom with a receptor unit capable of binding to a specific analyte (e.g., a metal ion, anion, or biologically relevant molecule). This binding event then triggers a change in the fluorescence properties of the benzimidazole fluorophore, such as an increase or decrease in intensity, or a shift in the emission wavelength. A benzimidazole-based tripodal receptor has been synthesized for the chromogenic and fluorescent recognition of iodide. nih.gov

The electron-withdrawing nature of the iodine atom in this compound can also be exploited. For instance, its presence can influence the excited-state dynamics of the benzimidazole core, which can be modulated upon interaction with an analyte. While specific examples utilizing this compound are not extensively documented, the principles of sensor design based on related benzimidazole structures are well-established.

| Sensor Component | Role of this compound | Sensing Mechanism |

| Fluorophore | The benzimidazole ring acts as the fluorescent signaling unit. | Analyte binding modulates the electronic properties of the benzimidazole, leading to a change in fluorescence. |

| Reactive Platform | The iodine atom serves as a site for the attachment of a specific analyte receptor. | The binding of the analyte to the receptor induces a conformational or electronic change that is communicated to the fluorophore. |

Supramolecular Chemistry Involving Benzodiazole Scaffolds

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. The this compound possesses structural features that make it a promising candidate for the construction of supramolecular architectures.

Halogen Bonding:

A key feature of the this compound is the presence of the iodine atom, which can participate in halogen bonding. bohrium.comnih.gov A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. frontiersin.org These interactions are highly directional and their strength increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor. nih.govresearchgate.net

This directional nature of halogen bonding can be exploited to guide the self-assembly of this compound molecules into predictable one-, two-, or three-dimensional structures. By pairing it with suitable halogen bond acceptors (e.g., Lewis bases with lone pairs on nitrogen, oxygen, or sulfur atoms), co-crystals and other complex supramolecular assemblies can be designed and synthesized. nih.gov

Host-Guest Chemistry:

The benzimidazole scaffold can also be incorporated into larger host molecules designed to selectively bind smaller guest molecules. While direct examples with this compound are limited, research on benzimidazolium-based ionic liquids has shown their ability to form inclusion complexes with cyclodextrins, demonstrating the potential of the benzimidazole unit in host-guest chemistry.

| Supramolecular Interaction | Role of this compound | Resulting Architecture |

| Halogen Bonding | The iodine atom acts as a halogen bond donor. | Directional self-assembly into tapes, sheets, or 3D networks. |